Transdermal Permeation Enhancement Flux: (3S,6S)-3,6-Dimethylpiperazine-2,5-dione vs. Alaptide and Less Substituted Analogs
In a direct head-to-head comparison using vertical Franz diffusion cells with full-thickness pig ear skin at 34 °C, the (3S,6S) isomer of the target compound (compound 4, applied at 1:10 w/w relative to theophylline in propylene glycol:water 1:1) achieved a pseudo-steady-state permeation flux (J'1–3h) of 28.70 ± 1.73 μg/cm²/h, statistically indistinguishable from alaptide (compound 1, 29.84 ± 7.02 μg/cm²/h) and significantly exceeding the unsubstituted piperazine-2,5-dione (compound 2, 24.33 ± 2.05 μg/cm²/h), the mono-methyl analog (compound 3, 16.55 ± 3.92 μg/cm²/h), and the trimethyl analog (compound 5, 17.49 ± 5.48 μg/cm²/h), all relative to a control flux of 6.60 ± 0.80 μg/cm²/h [1]. The corresponding enhancement ratio (ERs'1–3h) for compound 4 was 4.35 ± 0.26, versus 4.52 ± 1.06 for alaptide, 3.68 ± 0.31 for compound 2, 2.51 ± 0.59 for compound 3, and 2.65 ± 0.83 for compound 5 [1].
| Evidence Dimension | Pseudo-steady-state transdermal permeation flux (J'1–3h) and enhancement ratio (ERs'1–3h) |
|---|---|
| Target Compound Data | J'1–3h = 28.70 ± 1.73 μg/cm²/h; ERs'1–3h = 4.35 ± 0.26 |
| Comparator Or Baseline | Alaptide: J'1–3h = 29.84 ± 7.02 μg/cm²/h, ERs' = 4.52 ± 1.06; Unsubstituted piperazine-2,5-dione: J'1–3h = 24.33 ± 2.05 μg/cm²/h, ERs' = 3.68 ± 0.31; Mono-methyl analog: J'1–3h = 16.55 ± 3.92 μg/cm²/h, ERs' = 2.51 ± 0.59; Trimethyl analog: J'1–3h = 17.49 ± 5.48 μg/cm²/h, ERs' = 2.65 ± 0.83; Control (theophylline alone): J'1–3h = 6.60 ± 0.80 μg/cm²/h, ERs' = 1.00 ± 0.05 |
| Quantified Difference | Compound 4 vs. control: 4.35-fold enhancement; vs. unsubstituted analog: 1.18-fold higher ERs'; vs. mono-methyl analog: 1.73-fold higher ERs'; vs. trimethyl analog: 1.64-fold higher ERs' |
| Conditions | In vitro vertical Franz diffusion cells; full-thickness pig (Sus scrofa f. domestica) ear skin; 34 ± 0.5 °C; vehicle: propylene glycol:water (1:1); CPE:theophylline ratio = 1:10 (w/w); RP-HPLC quantification; time interval 1–3 h |
Why This Matters
The compound achieves permeation enhancement statistically equivalent to alaptide—the best-in-series spirocyclic benchmark—while offering a synthetically simpler scaffold, making it a cost-effective CPE candidate for transdermal formulation development.
- [1] Rarova, L.; Krystof, V.; Dolezal, K.; Bobal, P.; Opletalova, V. Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. Molecules 2019, 24(3), 566. DOI: 10.3390/molecules24030566. View Source
